Calcium perchlorate

Beschreibung

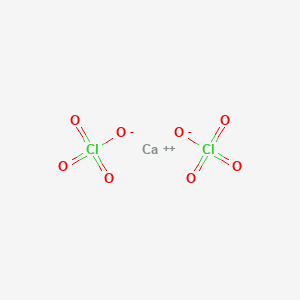

Structure

2D Structure

Eigenschaften

IUPAC Name |

calcium;diperchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2ClHO4/c;2*2-1(3,4)5/h;2*(H,2,3,4,5)/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQAOXERLHGRFIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca(ClO4)2, CaCl2O8 | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | calcium perchlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_perchlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20890703 | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium perchlorate is a white to yellow crystalline solid. Density 2.651 g / cm3. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion., White solid; [Hawley] White to yellow solid; [CAMEO] Powder; [MSDSonline] | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium perchlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13477-36-6 | |

| Record name | CALCIUM PERCHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2787 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium perchlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perchloric acid, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20890703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium perchlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PERCHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8249MC3K19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Preparative Methodologies of Calcium Perchlorate

Anhydrous Calcium Perchlorate (B79767) Synthesis Routes

The primary and most direct method for synthesizing anhydrous calcium perchlorate involves the thermal dehydration of its hydrated counterpart. researchgate.netnih.goviucr.org This process is critical as this compound is strongly hygroscopic, and obtaining the anhydrous form requires controlled conditions to prevent the reabsorption of moisture. iucr.org

In a typical laboratory procedure, hydrated this compound (Ca(ClO₄)₂·xH₂O) is heated to a specific temperature to drive off the water of crystallization. nih.goviucr.org Research has demonstrated a successful method where the hydrated salt is placed in a furnace and heated at 623 K (350 °C) for 12 hours. researchgate.netnih.goviucr.orgiucr.org Following the heating phase, the sample is cooled to 423 K (150 °C) and then immediately transferred to a controlled, inert atmosphere, such as in a glove box, to prevent rehydration from atmospheric moisture. nih.goviucr.org The resulting product is a white to yellowish crystalline solid. chemdad.com The crystal structure of the anhydrous form is orthorhombic and consists of isolated ClO₄⁻ tetrahedra and Ca²⁺ cations. researchgate.netnih.gov

| Parameter | Value | Source(s) |

| Starting Material | Hydrated this compound (Ca(ClO₄)₂·xH₂O) | researchgate.netnih.gov |

| Heating Temperature | 623 K (350 °C) | researchgate.netnih.goviucr.org |

| Duration | 12 hours | researchgate.netnih.goviucr.org |

| Atmosphere | Air (during heating), Inert (post-cooling) | nih.goviucr.org |

| Final Product | Anhydrous this compound (Ca(ClO₄)₂) | researchgate.netnih.gov |

Hydrated this compound Preparation Techniques

The most commonly encountered hydrated form of this compound is the tetrahydrate, Ca(ClO₄)₂·4H₂O. chemdad.comu-pec.framericanelements.com This form is typically obtained when this compound is crystallized from an aqueous solution. chemdad.com

One preparative technique involves reacting a calcium salt, such as calcium nitrate (B79036) or calcium chloride, with a perchloric acid solution. The resulting solution is then subjected to evaporation and cooling to induce crystallization of the hydrated salt. guidechem.com Another common laboratory and industrial method is the reaction of calcium carbonate with an aqueous solution of perchloric acid. chemdad.com The reaction proceeds with the evolution of carbon dioxide gas, yielding a solution of this compound.

Reaction Equation: CaCO₃ + 2HClO₄ → Ca(ClO₄)₂ + H₂O + CO₂ chemdad.com

After the reaction is complete, the solution is concentrated and cooled, leading to the precipitation of this compound tetrahydrate crystals. chemdad.comu-pec.fr These crystals can then be isolated for use or for further processing into the anhydrous form.

| Starting Materials | Product | Method | Source(s) |

| Calcium nitrate or Calcium chloride + Perchloric acid | This compound Hydrate | Evaporation & Cooling | guidechem.com |

| Calcium carbonate + Perchloric acid | This compound Hydrate | Neutralization, Evaporation, Crystallization | chemdad.com |

Solution-Based this compound Synthesis Approaches

Several synthesis routes originate from solutions to produce this compound. These methods often leverage principles of solubility and reactivity to yield the desired compound.

A widely cited method is the double displacement reaction between sodium perchlorate and calcium chloride in a supersaturated aqueous solution. sciencemadness.org Due to differences in solubility, sodium chloride precipitates from the solution, leaving this compound dissolved. The subsequent cooling of the solution can then crystallize the less soluble this compound. sciencemadness.org

Reaction Equation: 2NaClO₄ + CaCl₂ → Ca(ClO₄)₂ + 2NaCl sciencemadness.org

Another approach involves the reaction of ammonium (B1175870) perchlorate with calcium hydroxide (B78521) (lime milk). This reaction is typically performed in a closed, heated reactor to facilitate the reaction and manage the ammonia (B1221849) gas produced as a byproduct. guidechem.comgoogle.com

Reaction Equation: 2NH₄ClO₄ + Ca(OH)₂ → Ca(ClO₄)₂ + 2NH₃ + 2H₂O guidechem.com

Furthermore, an electrochemical method has been described for preparing this compound. This process involves the electrolysis of an aqueous solution of calcium chlorate (B79027), using a platinum anode and a rotating stainless steel cathode, which oxidizes the chlorate to perchlorate. chemdad.com The synthesis of this compound solutions for use in various applications, such as electrolytes in batteries, has also been a subject of study, often utilizing Ca(ClO₄)₂ dissolved in organic solvents like propylene (B89431) carbonate (PC). europa.eu

| Method | Reactants | Key Process | Source(s) |

| Double Displacement | Sodium perchlorate + Calcium chloride | Precipitation of NaCl | sciencemadness.org |

| Neutralization/Displacement | Ammonium perchlorate + Calcium hydroxide | Reaction in closed, heated vessel | guidechem.comgoogle.com |

| Electrochemical | Calcium chlorate | Electrolysis in water | chemdad.com |

| Acid-Base Reaction | Calcium carbonate + Perchloric acid | Neutralization | chemdad.com |

Crystallographic and Structural Characterization of Calcium Perchlorate Phases

Anhydrous Calcium Perchlorate (B79767) Crystal Structure Analysis

The crystal structure of anhydrous calcium perchlorate, Ca(ClO₄)₂, was determined from laboratory X-ray powder diffraction data. researchgate.netnih.gov This analysis provides a foundational understanding of its solid-state architecture. The compound is prepared by heating hydrated this compound at 623 K for 12 hours in the air. researchgate.netnih.gov

Orthorhombic Space Group and Isotypism

Anhydrous this compound crystallizes in the orthorhombic space group Pbca. researchgate.netnih.gov This classification defines the symmetry elements present within the crystal lattice. The asymmetric unit of the crystal structure contains one calcium (Ca) atom, two chlorine (Cl) atoms, and eight oxygen (O) atoms, all located in general positions. researchgate.netnih.gov

A significant finding is that anhydrous this compound is isotypic with Ca(AlD₄)₂. researchgate.netnih.gov Isotypism indicates that these two compounds share the same crystal structure, even though they are composed of different elements. This relationship provides a basis for comparative structural analysis and understanding of bonding in related materials. It is, however, structurally different from anhydrous magnesium or barium perchlorate. researchgate.net

Table 1: Crystallographic Data for Anhydrous this compound

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 13.75102 (8) |

| b (Å) | 9.50887 (5) |

| c (Å) | 9.06168 (5) |

| V (ų) | 1184.88 (1) |

| Z | 8 |

| Dx (Mg m⁻³) | 2.680 |

Source: researchgate.net

Coordination Environment of Calcium Cations

In the anhydrous structure, the Ca²⁺ cation is coordinated by eight oxygen atoms. researchgate.netdoaj.org These oxygen atoms originate from eight distinct, symmetry-related perchlorate (ClO₄⁻) tetrahedra. researchgate.netnih.gov Each perchlorate tetrahedron contributes one of its apex oxygen atoms to bond with the central calcium cation. researchgate.net

The resulting coordination geometry around the calcium cation is described as a distorted square antiprism. researchgate.netnih.gov The average Ca-O bond distance is 2.476 Å, a value that is intermediate between the analogous Mg-O and Ba-O distances in their respective perchlorate structures. researchgate.net This coordination number of eight for calcium in this structure is also noteworthy. researchgate.net

Perchlorate Anion Geometry

The crystal structure of anhydrous this compound is composed of isolated ClO₄⁻ tetrahedra and Ca²⁺ cations. researchgate.netnih.gov The perchlorate anion (ClO₄⁻) itself possesses a tetrahedral geometry, which is a common and stable arrangement for this ion. wikipedia.orgclu-in.org In the solid state of anhydrous this compound, these tetrahedra are distinct units within the crystal lattice. researchgate.net The Cl-O bond lengths within the two crystallographically independent perchlorate anions vary, with one showing a range from 1.411 (6) to 1.423 (6) Å and the other from 1.408 (6) to 1.456 (6) Å. researchgate.net

Hydrated this compound Crystal Structures

The inclusion of water molecules into the crystal lattice of this compound leads to the formation of hydrated phases with distinct crystal structures. The tetrahydrate and hexahydrate are two such well-characterized forms.

Structural Elucidation of this compound Tetrahydrate

The crystal structure of this compound tetrahydrate, Ca(ClO₄)₂·4H₂O, reveals a complex coordination environment for the calcium cation. researchgate.net In this structure, the Ca²⁺ cation is eight-coordinated, forming a square-antiprismatic geometry. researchgate.netnih.gov This coordination sphere is composed of four water molecules and four oxygen atoms, each from a different perchlorate tetrahedron. researchgate.netnih.gov

A key feature of the tetrahydrate structure is the formation of chains. These chains are built from the corner-sharing of ClO₄ tetrahedra and run parallel to the [01-1] direction. researchgate.netnih.gov A three-dimensional network is established through O-H···O hydrogen bonds, where water molecules act as donors and both perchlorate tetrahedra and other water molecules serve as acceptors. researchgate.net

Structural Elucidation of this compound Hexahydrate

The hexahydrate form, Ca(ClO₄)₂·6H₂O, presents a different structural arrangement compared to the tetrahydrate. researchgate.net The structure of this compound hexahydrate contains two distinct Ca²⁺ cations. nih.govnih.gov Each of these calcium cations is coordinated by six water molecules and two oxygen atoms from two separate perchlorate tetrahedra. nih.govnih.gov

This coordination leads to the formation of [Ca(H₂O)₆(ClO₄)]₂ dimers, which are created by the sharing of two ClO₄ tetrahedra between two calcium centers. researchgate.netnih.govnih.gov These dimers are organized into sheets that lie parallel to the (001) plane. researchgate.netnih.gov Alternating with these dimer sheets are layers composed of non-coordinating ClO₄ tetrahedra. researchgate.netnih.gov Similar to the tetrahydrate, an extensive three-dimensional network is formed through O-H···O hydrogen bonds between the water molecules (as donors) and both the perchlorate tetrahedra and other water molecules (as acceptors). nih.gov

Role of Hydrogen Bonding in Hydrate Architectures

The crystal structures of this compound hydrates, such as the tetrahydrate (Ca(ClO₄)₂·4H₂O) and hexahydrate (Ca(ClO₄)₂·6H₂O), are significantly influenced by the presence of extensive hydrogen bonding networks. nih.govresearchgate.net These O—H⋯O hydrogen bonds, occurring between the water molecules and the perchlorate (ClO₄⁻) tetrahedra, are fundamental to the formation of their three-dimensional frameworks. nih.gov

The hexahydrate phase features a more complex arrangement. Its structure contains two distinct calcium (Ca²⁺) cations. Each is coordinated by six water molecules and two oxygen atoms from two different perchlorate tetrahedra. This coordination results in the formation of [Ca(H₂O)₆(ClO₄)]₂ dimers, where two ClO₄ tetrahedra are shared. nih.govresearchgate.net These dimers are organized into sheets that alternate with layers composed of non-coordinating perchlorate tetrahedra. nih.govresearchgate.net The structure is further stabilized by O—H⋯O hydrogen bonds that connect the water molecules (acting as donors) to both the perchlorate tetrahedra and other water molecules (acting as acceptors), creating a robust three-dimensional network. nih.govresearchgate.net Some of these hydrogen bonds are considered strong, further linking the dimers and the "free" perchlorate tetrahedra located in the gaps between the dimers. researchgate.net

The following table summarizes the hydrogen-bond geometry for this compound tetrahydrate, illustrating the interactions between donor (D), hydrogen (H), and acceptor (A) atoms.

Table 1: Hydrogen-Bond Geometry for Ca(ClO₄)₂·4H₂O

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| O1W—H1WA···O1ⁱ | 0.84(2) | 2.08(2) | 2.915(2) | 173(3) |

| O1W—H1WB···O4ⁱⁱ | 0.84(2) | 2.14(2) | 2.923(2) | 156(3) |

| O2W—H2WA···O3ⁱⁱⁱ | 0.84(2) | 2.09(2) | 2.909(2) | 166(3) |

| O2W—H2WB···O2ⁱᵛ | 0.84(2) | 2.10(2) | 2.904(2) | 161(3) |

Symmetry codes: (i) -x+1,-y,-z+1; (ii) x,y-1,z; (iii) -x+1,-y+1,-z+2; (iv) x-1/2,-y+1/2,-z+3/2. Data sourced from Acta Crystallographica Section E, 2014. nih.gov

Advanced Diffraction Techniques in this compound Crystallography

The structural determination of various this compound phases has heavily relied on advanced diffraction techniques, particularly those utilizing X-rays.

Powder X-ray diffraction (PXRD) is a fundamental technique for the qualitative and quantitative analysis of crystalline materials, including the different phases of this compound. rms-foundation.ch It has been instrumental in determining the crystal structures of anhydrous this compound, Ca(ClO₄)₂, as well as its hydrated forms. researchgate.netiucr.orgnih.gov

The anhydrous form was successfully characterized using laboratory PXRD data, which was crucial because the compound's highly hygroscopic nature made it difficult to grow single crystals of sufficient size for other X-ray analysis methods. researchgate.netiucr.org To obtain the anhydrous phase, hydrated this compound was heated to 623 K. researchgate.netnih.gov The PXRD analysis revealed that anhydrous Ca(ClO₄)₂ crystallizes in the orthorhombic space group Pbca. researchgate.netiucr.orgnih.gov This technique is also essential for identifying and distinguishing between different hydrated phases, such as the tetrahydrate and hexahydrate, and for studying phase transitions under controlled conditions. nih.govosti.gov

The following table details the crystallographic data for anhydrous this compound obtained from PXRD.

Table 2: Crystal Data and Structure Refinement for Anhydrous Ca(ClO₄)₂

| Parameter | Value |

|---|---|

| Empirical formula | Ca(ClO₄)₂ |

| Formula weight | 238.98 |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| a (Å) | 13.75102 (8) |

| b (Å) | 9.50887 (5) |

| c (Å) | 9.06168 (5) |

| Volume (ų) | 1184.88 (1) |

| Z | 8 |

| Temperature (K) | 295 |

| Radiation type | Cu Kα₁ |

| Wavelength (Å) | 1.5405 |

Data sourced from Acta Crystallographica Section E, 2018. researchgate.net

The Rietveld refinement method is a powerful analytical procedure used in conjunction with PXRD data to refine crystal structure models. researchgate.net This technique has been successfully applied to determine and refine the crystal structure of anhydrous this compound. researchgate.netresearchgate.net The method involves fitting a calculated diffraction pattern to the entire experimental powder diffraction profile. The calculated profile is generated from a structural model that includes parameters for the lattice, atomic positions, and peak shape.

In the analysis of anhydrous Ca(ClO₄)₂, the Rietveld refinement confirmed that its structure is isotypic with Ca(AlD₄)₂ and Sr(ClO₄)₂. researchgate.netresearchgate.net The refinement process provides detailed information, such as the precise atomic coordinates and lattice parameters, leading to a comprehensive understanding of the crystal structure. researchgate.net The quality of the fit between the experimental and calculated profiles, often visualized in a refinement plot, serves as a confirmation of the structural model's validity. iucr.orgresearchgate.net

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 24933 |

| This compound tetrahydrate | 16211329 |

| This compound hexahydrate | 16211330 |

| Water | 962 |

| Calcium | 5462206 |

| Perchlorate | 1119 |

| Calcium bis(tetrafluoroborate) | 16211328 |

Spectroscopic Investigations of Calcium Perchlorate Systems

Vibrational Spectroscopy of Aqueous Calcium Perchlorate (B79767) Solutions

The study of aqueous calcium perchlorate solutions through vibrational spectroscopy provides detailed insights into the interactions between the Ca²⁺ cation, the ClO₄⁻ anion, and water molecules. Techniques such as Near-Infrared (NIR), Raman, and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are employed to probe the structural and dynamic properties of these solutions across various concentrations. researchgate.netresearchgate.net

Near-Infrared (NIR) Spectroscopic Analyses

Studies have utilized NIR spectroscopy to investigate the effect of cation nature on the structure of aqueous electrolyte solutions. researchgate.net By analyzing the NIR spectra of this compound solutions over a concentration range of 0.22–4.3 mol·L⁻¹, researchers can observe changes in the water structure. researchgate.net These spectral changes are indicative of the interactions between the calcium and perchlorate ions and the surrounding water molecules. researchgate.nettandfonline.com

The application of chemometric techniques, such as principal component analysis (PCA), to the NIR spectral data helps in identifying the number of spectroscopically distinguishable forms of water and their concentration profiles within the solutions. researchgate.netresearchgate.net This approach allows for a quantitative understanding of how the presence of this compound modifies the hydrogen-bonding network of water. researchgate.net

Raman Spectroscopic Characterization

Raman spectroscopy is a powerful tool for characterizing aqueous this compound solutions, providing insights into ion pairing and the structure of hydrated ions. sci-hub.boxnih.gov The symmetric stretching vibration (ν₁) of the perchlorate anion (ClO₄⁻), observed around 933 cm⁻¹, is particularly informative. sci-hub.box

Deconvolution of this ν₁ band in the Raman spectra of this compound solutions at varying concentrations (from 3 to 7.86 m) has shown an enhanced formation of solvent-shared ion pairs as the salt concentration increases at room temperature. sci-hub.boxnih.gov This indicates that the calcium cation and perchlorate anion are separated by one or more water molecules. The low tendency to form direct contact ion pairs is believed to contribute to the high hygroscopicity of this compound. sci-hub.boxnih.gov

Furthermore, temperature-dependent Raman studies, especially near the eutectic temperature, have revealed that the number of solvent-shared ion pairs increases as the temperature decreases. sci-hub.boxnih.gov This phenomenon, driven by changes in the water structure towards an ice-like arrangement in the supercooled state, hinders the formation of a long-range ordered tetrahedral network of water molecules. This is considered responsible for the very low eutectic point and significant supercooling effects observed in the Ca(ClO₄)₂–H₂O system. sci-hub.boxnih.gov

| Raman Band (cm⁻¹) | Assignment | Observations in Aqueous Ca(ClO₄)₂ Solution |

| ~933 | ν₁ symmetric stretching of ClO₄⁻ | Intensity and shape changes indicate the formation of solvent-shared ion pairs with increasing concentration and decreasing temperature. sci-hub.boxnih.gov |

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy has been effectively used to study ion-solvent and ion-ion interactions in aqueous solutions of divalent metal perchlorates, including this compound. dntb.gov.uaosti.gov This technique probes the vibrational modes of both the water molecules and the perchlorate ions. researchgate.netresearchgate.net

In studies of aqueous this compound solutions, ATR-FTIR spectra have been measured across a wide concentration range. researchgate.net Analysis of the O-H stretching region of water reveals changes in the hydrogen-bonding network upon the addition of Ca(ClO₄)₂. researchgate.net Specifically, difference spectra, obtained by subtracting the spectrum of pure water, show a positive peak around 3580 cm⁻¹. This peak is attributed to water molecules that are weakly hydrogen-bonded to the perchlorate anions and appears to be independent of the cation. nih.gov

The asymmetric stretching vibration (ν₃) of the perchlorate ion also provides valuable information. A shift in this band towards lower wavenumbers with increasing salt concentration is interpreted as evidence for the formation of solvent-separated ion pairs, denoted as Ca(H₂O)nClO₄⁻. researchgate.net Additionally, the symmetric stretching vibration (ν₁) of the perchlorate ion, which is normally infrared inactive for a free ion, can appear as a weak band around 930 cm⁻¹ due to perturbation of the ion's symmetry at the spectrometer's crystal/water interface. researchgate.net

| ATR-FTIR Band (cm⁻¹) | Assignment | Observations in Aqueous Ca(ClO₄)₂ Solution |

| ~3580 | O-H stretch of water weakly H-bonded to ClO₄⁻ | Positive peak in difference spectra, independent of cation. nih.govresearchgate.net |

| ~930 | ν₁ symmetric stretching of ClO₄⁻ | Weak band appears due to perturbation of ion symmetry. researchgate.net |

| ν₃ of ClO₄⁻ | Asymmetric stretching of ClO₄⁻ | Shifts to lower wavenumber with increasing concentration, indicating solvent-separated ion pairs. researchgate.net |

Multivariate Curve Resolution Techniques for Species Identification

Multivariate Curve Resolution (MCR) is a powerful chemometric method used to analyze complex spectroscopic data from mixtures, such as aqueous this compound solutions. wordpress.comresearchgate.net When applied to data from NIR, Raman, or FTIR spectroscopy, MCR, often combined with alternating least squares (MCR-ALS), can deconstruct the overlapping spectra into the pure spectral profiles of the individual chemical species present and their corresponding concentration profiles. researchgate.netresearchgate.netresearchgate.net

In the context of aqueous this compound solutions, MCR-ALS has been successfully applied to data from various spectroscopic techniques to identify and quantify the different forms of water and perchlorate ions. researchgate.netresearchgate.net This analysis helps to distinguish between free water molecules, water molecules in the hydration shells of the calcium and perchlorate ions, and water molecules involved in different types of ion pairs. researchgate.netresearchgate.netresearchgate.net

By applying MCR-ALS to spectral data collected over a range of concentrations, researchers can determine the number of spectroscopically distinct species and track how their populations change with concentration. researchgate.netresearchgate.netresearchgate.net This provides a detailed, quantitative picture of the equilibrium between different hydrated species and ion pairs in the solution. acs.orgacs.org

Spectroscopic Studies of this compound in Non-Aqueous Media

FT-Raman Analysis of Ionic Association and Solvation in Acrylonitrile (B1666552) Solutions

The behavior of this compound has also been investigated in non-aqueous solvents, such as acrylonitrile (propenenitrile), using FT-Raman spectroscopy. capes.gov.brrsc.org These studies provide insights into ionic association and solvation in a different chemical environment compared to water. capes.gov.brrsc.orgcapes.gov.br

In acrylonitrile solutions of this compound, analyzed over a concentration range of 1–6 mol kg⁻¹, new bands appear in the ν(C≡N) region of the FT-Raman spectrum. These new bands are attributed to acrylonitrile molecules that are bound to the Ca²⁺ cation, forming species of the type Ca²⁺⋯(acrylonitrile)n. capes.gov.brrsc.org Detailed analysis of these bands through deconvolution and band-fitting procedures has allowed for the calculation of a solvation number of six for the calcium cation at infinite dilution. capes.gov.brrsc.org

The analysis of the ν₁ symmetric stretch of the perchlorate anion in these solutions reveals more complex ionic association compared to magnesium perchlorate in the same solvent. capes.gov.brrsc.org While magnesium perchlorate solutions suggest the presence of only one type of associated species, the spectra for this compound solutions are more intricate, indicating the presence of up to three different associated species. This highlights a significant difference in the association behavior of the two cations in acrylonitrile. capes.gov.brrsc.org

| Spectral Region | Observation in Ca(ClO₄)₂/Acrylonitrile Solution | Interpretation |

| ν(C≡N) | Appearance of new bands upon addition of Ca(ClO₄)₂. capes.gov.brrsc.org | Formation of Ca²⁺⋯(acrylonitrile)n solvated species. capes.gov.brrsc.org |

| ν₁ of ClO₄⁻ | Complex features suggesting multiple components. capes.gov.brrsc.org | Presence of up to three different associated species involving the calcium cation and perchlorate anion. capes.gov.brrsc.org |

Solvation Number Determination in Organic Solvents

The solvation of the calcium ion (Ca²⁺) in non-aqueous, organic solvents is a critical factor influencing the properties of this compound electrolytes, which are of interest for applications such as calcium-ion batteries. Spectroscopic and computational methods have been employed to determine the coordination environment and solvation numbers of Ca²⁺ in these systems.

A computational study investigated the solvation of this compound in a variety of organic solvents, including cyclic and acyclic carbonates, nitriles, and formamides. researchgate.netchemrxiv.org This research found that in binary organic solvent mixtures with Ca(ClO₄)₂, the salt anions coordinate to the Ca²⁺ ion in a monodentate fashion. researchgate.net The study also noted that ion pairing with the perchlorate anion is reduced when using solvent mixtures like ethylene (B1197577) carbonate-dimethyl carbonate (EC-DMC) and ethylene carbonate-propylene carbonate (EC-PC). researchgate.net

Experimentally determined solvation numbers for Ca²⁺ from this compound in specific organic solvents have been reported. For instance, in ethylene carbonate (EC), the solvation number is found to be 5, while in dimethylformamide (DMF), it is 6. researchgate.net Conductometric studies of this compound in acetonitrile (B52724) have also provided insights into ion association and solvation, indicating the formation of solvent-shared and contact ion pairs. researchgate.net These studies highlight that despite perchlorate often being considered a weakly coordinating anion, it can form ion pairs in solvents like acetonitrile. researchgate.net

The following table summarizes computationally determined solvation data for the calcium ion from this compound in selected organic solvents.

| Solvent | Solvation Number (Ca²⁺) | Method |

| Ethylene Carbonate (EC) | 5 | Experimental |

| Dimethylformamide (DMF) | 6 | Experimental |

| Acetonitrile | - | Conductometric Study |

Data derived from computational and experimental studies. The solvation number in acetonitrile was investigated through conductometry which focuses on ion association rather than providing a single numerical solvation number. researchgate.netresearchgate.net

Low-Temperature and Phase Transition Spectroscopy of this compound

The spectroscopic behavior of this compound at low temperatures is of significant interest, particularly for understanding potential aqueous environments on Mars where perchlorate salts have been detected. researchgate.netusra.eduacs.org Spectroscopic techniques, including Raman and near-infrared (NIR) spectroscopy, have been utilized to study the phase transitions of this compound solutions and hydrates as a function of temperature.

Low-temperature experiments on this compound solutions have revealed spectral changes as the liquid transitions into a glassy, amorphous state. nih.gov One study investigated aqueous this compound solutions (5.0 m) at various temperatures using Raman spectroscopy. osti.gov As the temperature was decreased, the number of solvent-shared ion pairs was observed to increase, particularly as the solution was supercooled. acs.orgsci-hub.box This increased ion pairing, driven by changes in the water structure towards a more ice-like configuration, is thought to be responsible for the very low eutectic point and deep supercooling observed in the Ca(ClO₄)₂–H₂O system. acs.orgsci-hub.box Upon cooling to -150 °C, the solution forms a glass, structurally arresting the ion-pairing process. sci-hub.box A sudden change in heat capacity observed around -120 °C in all samples indicated a glass-liquid transition. osti.gov

Near-infrared (NIR) reflectance spectroscopy is sensitive to the hydration state of perchlorate salts. nih.gov The NIR spectra of perchlorates are characterized by prominent H₂O absorption bands. researchgate.netnih.gov For this compound, these bands show variations that reflect changes in the salt's hydration level and structure. nih.gov

Raman spectroscopy has also been employed to monitor the deliquescence (solid to aqueous) and efflorescence (aqueous to solid) phase transitions of this compound at low temperatures relevant to Martian conditions (233 K to 273 K). usra.edu These studies show that anhydrous Ca(ClO₄)₂ can deliquesce at very low relative humidity. usra.edu However, at lower temperatures, a solid-solid phase transition to a hydrated form can occur instead of deliquescence. usra.edu The hydrated forms then deliquesce at higher relative humidity. usra.edu

The primary vibrational modes of the perchlorate ion (ClO₄⁻) are also observed in infrared and Raman spectra. The symmetric stretching vibration (ν₁) of the ClO₄⁻ ion, appearing around 933 cm⁻¹ in Raman spectra, is particularly sensitive to the ionic environment. osti.gov Deconvolution of this band allows for the differentiation between free perchlorate ions, solvent-shared ion pairs, and contact ion pairs, providing insight into the structural changes occurring during cooling and phase transitions. acs.orgsci-hub.box Even at very low temperatures, no evidence for contact ion pairs (which would appear around 950 cm⁻¹) was observed in aqueous solutions. osti.gov

Mechanistic Studies of Calcium Perchlorate Reactivity and Transformation

Thermal Decomposition Mechanisms of Calcium Perchlorate (B79767)

The thermal decomposition of calcium perchlorate is a multi-stage process involving dehydration, melting, and the eventual release of oxygen. nasa.govresearchgate.net This process begins with the hydrated form, specifically tetraaquathis compound (Ca(H2O)42), and proceeds through several key transitions. nasa.govresearchgate.net

Ca(H2O)42 → Ca(ClO4)2 + 4H2O nasa.gov

This initial dehydration phase, marked by one or more endothermic peaks in thermal analysis data, is typically complete by around 150 °C. nasa.gov

Following complete dehydration, the now anhydrous this compound (Ca(ClO4)2) undergoes further transitions at higher temperatures. A solid-solid phase transition occurs at approximately 619 K (346 °C), after which the anhydrous salt melts at around 689 K (416 °C). researchgate.net This melting event is also an endothermic process. nasa.gov

The final stage of decomposition occurs above 700 K (427 °C) and is a highly exothermic reaction. nasa.govresearchgate.net The molten this compound decomposes, releasing a significant amount of molecular oxygen and forming solid calcium chloride (CaCl2) as the final product. nasa.govresearchgate.net Laboratory experiments show this oxygen release occurs in a temperature range of 400-500°C. nasa.gov The reaction is represented as:

Ca(ClO4)2 → CaCl2 + 4O2 nasa.gov

The combination of an endothermic melt transition followed by an exothermic decomposition with oxygen release is a characteristic signature of this compound's thermal behavior. nasa.gov

The kinetics of this compound's thermal decomposition can be significantly influenced by the presence of other minerals, particularly those containing metals. nasa.govresearchgate.net Studies investigating the interaction between this compound and iron-bearing minerals, which are relevant as Martian soil analogs, have shown that certain minerals can act as catalysts, lowering the temperature at which oxygen is released. nasa.govnasa.gov

Research mixing this compound with various iron minerals has demonstrated that iron oxides, specifically magnetite (Fe3O4) and hematite (B75146) (Fe2O3), have the most pronounced effect. nasa.gov These minerals lower the peak decomposition temperature of this compound. nasa.gov Other minerals, such as fayalite and pyrite, show little to no effect on the decomposition temperature. nasa.gov This catalytic effect only impacts the final exothermic decomposition (the oxygen release) and does not alter the initial dehydration or melting transitions. nasa.gov

The table below summarizes the observed shifts in the peak decomposition temperature of this compound when mixed with different iron-bearing minerals.

| Mineral Mixed with Ca(ClO4)2 | Effect on Peak Decomposition Temperature | Temperature Shift (°C) |

| Magnetite | Reduction | -25 °C |

| Hematite | Reduction | -20 °C |

| Pyrite | Little to no change | -10 °C |

| Fayalite | Little to no change | +10 °C |

Data sourced from Bruck et al. nasa.gov

Melt Transitions and Oxygen Release Dynamics

Radiolytic Decomposition Pathways of this compound

Beyond thermal effects, this compound is also susceptible to decomposition induced by ionizing radiation, a process known as radiolysis. This is particularly relevant for understanding its stability in environments exposed to cosmic rays and solar particles, such as the surface of Mars. nih.govusra.edu

Experiments simulating the effects of the Martian radiation environment have been conducted by exposing this compound to gamma rays, a form of high-energy ionizing radiation. nih.govnih.gov When irradiated in a carbon dioxide atmosphere, analogous to that of Mars, this compound readily decomposes. nih.govnih.gov This radiolytic decomposition transforms the stable perchlorate ion (ClO4-) into more reactive, lower-oxidation-state oxychlorine species and trapped molecular oxygen. nih.govusra.edu This process demonstrates that perchlorate salts, while thermally stable at low ambient temperatures, can be chemically altered by the high-energy radiation environment found on planetary surfaces. usra.edu

The radiolytic decomposition of this compound by gamma radiation yields several key products. nih.govnih.gov The primary identified products are hypochlorite (B82951) (ClO-), chlorine dioxide (ClO2), and trapped molecular oxygen (O2). nih.govnih.gov Further analysis of irradiated perchlorate has also identified the formation of other oxychlorine species, including chlorate (B79027) (ClO3-) and chlorite (B76162) (ClO2-). usra.edu The production of hypochlorite is a notable outcome, as its reaction with amino acids has been demonstrated, suggesting significant implications for the degradation of organic molecules in a perchlorate-rich, irradiated environment. nih.gov The formation of these various radiolysis products indicates a complex chlorine chemistry initiated by the interaction of ionizing radiation with perchlorate salts. usra.eduresearchgate.net

Gamma Radiation Effects on this compound in Planetary Analogs

Interfacial Reactivity of this compound with Environmental Substrates

The interaction of this compound with mineral surfaces is a key area of research, particularly in the context of its prevalence on Mars. These interfacial reactions can lead to the reduction of the perchlorate ion and the oxidation of the mineral substrate.

Theoretical studies have investigated the redox processes that occur when this compound interacts with silicate (B1173343) minerals like olivine. inta-csic.esinta-csic.es Density Functional Theory (DFT) calculations suggest a potential reduction pathway for perchlorate to chlorate and then to chlorite when it is adsorbed on the (100) surface of forsterite, a type of olivine. inta-csic.esresearchgate.net

This reduction of perchlorate is coupled with the oxidation of the mineral surface. Specifically, when hydrated this compound (with more than four water molecules) interacts with the forsterite surface, magnesium on the mineral surface can be oxidized to form magnesium peroxide (MgO₂). inta-csic.esresearchgate.netresearchgate.net This process does not necessitate high temperatures or high-energy inputs. inta-csic.esresearchgate.netresearchgate.net The formation of chlorate (ClO₃⁻) is a key intermediate in this reduction pathway. inta-csic.esresearchgate.net Subsequent photolysis of this chlorate is known to produce ClO-O₂. inta-csic.es Given the high UV irradiance on the Martian surface, this process could be a source of molecular oxygen. inta-csic.esresearchgate.netresearchgate.net This proposed mechanism suggests a natural pathway for the removal of perchlorates from the Martian regolith, which, in the presence of atmospheric water for salt hydration, could also lead to oxygen production. inta-csic.es

Density Functional Theory (DFT) has been a primary tool for exploring the potential redox reactions between this compound and mineral surfaces. inta-csic.esinta-csic.es These theoretical models investigate the interaction of both anhydrous and hydrated perchlorates with mineral substrates. inta-csic.es For instance, studies have modeled the adsorption of this compound salt onto the (100) surface of forsterite. inta-csic.esresearchgate.netresearchgate.net

The calculations from these models suggest a stepwise reduction of perchlorate to chlorate and then to chlorite. inta-csic.esresearchgate.netcsic.es A critical factor in this process appears to be the hydration state of the this compound. The models indicate that when the perchlorate is hydrated with more than four water molecules, the reduction mechanism becomes more favorable. inta-csic.esresearchgate.netresearchgate.net This process runs in parallel with the oxidation of the mineral surface, specifically the formation of magnesium peroxide. inta-csic.esresearchgate.net The formation of the chlorate radical (ClO₃) is also predicted, which can then undergo photolysis to form ClO-O₂. inta-csic.es These computational approaches provide a framework for understanding how perchlorates might be naturally degraded in planetary environments and contribute to atmospheric chemistry. inta-csic.es

Reduction Reactions on Silicate Mineral Surfaces (e.g., Olivine)

Oxidative Interactions of this compound with Organic Compounds

This compound is a strong oxidizing agent, especially under certain conditions like UV irradiation or high temperatures. Its interactions with organic compounds are of significant interest, particularly for the search for life on Mars and understanding the fate of organic matter in perchlorate-rich environments.

Experimental studies have demonstrated that this compound can significantly enhance the photodegradation of organic molecules of astrobiological interest, such as the nucleobase uracil (B121893). u-pec.frresearchgate.netnih.gov When uracil is exposed to UV radiation under simulated Martian surface conditions (temperature and pressure), it undergoes photolysis. nih.govresearchgate.net However, the presence of this compound dramatically increases the rate of this decomposition. u-pec.frresearchgate.netnih.gov

The experimental quantum efficiency of photodecomposition for uracil alone is significantly lower than when it is mixed with this compound. nih.govresearchgate.net While the photolysis of pure uracil leads to the formation of more stable photoproducts like uracil dimers, the presence of this compound leads to the formation of additional chemical species. u-pec.frresearchgate.netnih.gov Fourier-transform infrared (FTIR) spectroscopy has revealed the appearance of new chemical functionalities, such as alkynes and nitriles, in the irradiated samples containing this compound. u-pec.frresearchgate.netnih.gov This indicates that the effect of this compound on the photolysis of uracil is not just kinetic but also alters the nature of the resulting photoproducts. u-pec.frresearchgate.netnih.gov

Interactive Data Table: Photodecomposition of Uracil

| Condition | Experimental Quantum Efficiency (φexp) (molecule·photon⁻¹) | Key Photoproducts |

| Pure Uracil | 0.30 ± 0.26 nih.govresearchgate.net | Uracil dimers u-pec.frnih.govresearchgate.net |

| Uracil with this compound | 12.3 ± 8.3 u-pec.frresearchgate.netnih.gov | Uracil dimers, Alkynes, Nitriles u-pec.frresearchgate.netnih.gov |

The thermal decomposition of this compound in the presence of organic matter can lead to the formation of chlorinated hydrocarbons. nasa.govnasa.gov This phenomenon is particularly relevant to the findings of the Sample Analysis at Mars (SAM) instrument on the Curiosity rover, which detected several chlorinated hydrocarbons in Martian soil samples. nasa.govnasa.gov

Laboratory experiments simulating the pyrolysis conditions of the SAM instrument have shown that heating this compound with organic compounds produces various chlorinated methanes and other chlorinated hydrocarbons. nasa.govnasa.gov For instance, the reaction of chlorine released from perchlorate decomposition with organic carbon from derivatization agents used in the SAM instrument, such as N-methyl-N-(tert-butyldimethylsilyl)-trifluoroacetamide (MTBSTFA), can explain the presence of chloromethane (B1201357), dichloromethane, and trichloromethane. nasa.govnasa.gov The evolution of these chlorinated hydrocarbons during pyrolysis coincides with the release of oxygen from the decomposition of hydrated this compound. nasa.govnasa.gov While some of the detected chlorinated hydrocarbons could be formed from terrestrial organic carbon within the analytical instruments, these findings also suggest that native Martian organic matter could be a precursor. nasa.govnih.gov

The presence of perchlorates, including this compound, in soil and rock samples poses a significant challenge for the detection of organic matter using thermal extraction techniques like pyrolysis-gas chromatography-mass spectrometry (py-GC-MS). researchgate.netresearchgate.net The thermal decomposition of perchlorate releases oxygen, which can combust organic carbon, potentially rendering it undetectable. researchgate.net

This interference has been a major consideration in the analysis of Martian samples. researchgate.netmit.edu The detection of chlorinated hydrocarbons by the SAM instrument is now understood to be, at least in part, a result of the reaction between Martian chlorine from perchlorates and organic compounds during pyrolysis. nasa.govresearchgate.net This complicates the identification of pristine organic molecules in the samples. mit.edu The presence of this compound can also affect the efficiency and product distribution of derivatization reagents used to make organic molecules more amenable to analysis. researchgate.net For example, while some studies suggest that the presence of this compound has minimal effect on the pyrolysis of the derivatizing agent MTBSTFA/DMF itself, it does lead to the formation of chloromethane and chloro-tert-butyldimethylsilane. researchgate.net Understanding these interference effects is critical for accurately interpreting data from missions searching for organic molecules on Mars and for developing new detection strategies that can mitigate the oxidative and chlorinating effects of perchlorates. researchgate.netgoettingen-research-online.de

Computational Modeling and Theoretical Studies of Calcium Perchlorate

Density Functional Theory (DFT) Applications in Calcium Perchlorate (B79767) Systems

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reactivity and properties of calcium perchlorate.

Simulation of Redox Pathways on Mineral Surfaces

DFT calculations have been employed to explore the potential redox processes involving this compound on mineral surfaces, which is particularly relevant for understanding the chemistry of Martian regolith. researchgate.netdiva-portal.org Studies have focused on the interaction of both anhydrous and hydrated this compound with minerals like forsterite, a type of olivine. researchgate.netdiva-portal.org

Theoretical investigations using DFT suggest a reduction pathway for perchlorate to chlorate (B79027) and chlorite (B76162) when it interacts with the (100) surface of forsterite. researchgate.netdiva-portal.org A key finding is that when this compound is hydrated with more than four water molecules, a reaction mechanism can occur without the need for high temperatures or high-energy sources. diva-portal.orgdiva-portal.org This process involves the oxidation of the mineral surface, leading to the formation of magnesium peroxide (MgO2), and the reduction of perchlorate to form ClO3. diva-portal.orgdiva-portal.org This ClO3 can then undergo photolysis to produce ClO-O2, which could be a source of oxygen on Mars due to the high UV irradiance. diva-portal.org This suggests a potential natural pathway for the removal of perchlorates from the Martian soil. diva-portal.org

Table 1: Key Findings from DFT Simulations of this compound on Mineral Surfaces

| Mineral Substrate | This compound State | Key Predicted Reactions | Environmental Significance |

| Forsterite (Olivine) | Anhydrous and Hydrated | Reduction of perchlorate to chlorate and chlorite. researchgate.netdiva-portal.org | Understanding perchlorate degradation on Mars. diva-portal.org |

| Forsterite (Olivine) | Hydrated (>4 H2O) | Oxidation of mineral surface (forming MgO2); Formation of ClO3. diva-portal.orgdiva-portal.org | Potential oxygen source on Mars via photolysis of ClO3. diva-portal.org |

Calculation of Solvation Environments and Coordination Complexes

DFT, often in conjunction with Molecular Dynamics (MD) simulations, is used to calculate the solvation environments and coordination complexes of calcium ions from this compound in various solvents. chemrxiv.orgrsc.org These studies are crucial for developing suitable electrolytes for calcium-ion batteries. chemrxiv.org

Computational studies have investigated the coordination environment, solvation energetics, and diffusivity of calcium ions in a range of solvents, including ionic liquids, carbonates, nitriles, and formamides, using this compound as the salt. chemrxiv.org Findings indicate that binary organic mixtures, particularly carbonates, provide excellent solvation for Ca2+. chemrxiv.orgresearchgate.net However, single organic solvents like ethylene (B1197577) carbonate (EC), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) also show good solvation capabilities. chemrxiv.orgresearchgate.net

Ion pairing between the calcium cation and the perchlorate anion is consistently observed, but its extent can be influenced by the choice of solvent. chemrxiv.orgresearchgate.net Mitigating this ion pairing through solvent selection is correlated with greater mobility of the calcium ion. chemrxiv.orgresearchgate.net DFT calculations have also been used to understand the electronic structure of newly synthesized Ca(II) complexes, providing insights into their frontier molecular orbitals. mdpi.com

Thermodynamic Modeling of this compound Aqueous Systems

Thermodynamic models are essential for predicting the behavior of this compound in aqueous solutions, especially at low temperatures and high concentrations, such as those found in brines on Mars.

Equilibrium Chemical Thermodynamic Models (e.g., FREZCHEM)

The FREZCHEM model is an equilibrium chemical thermodynamic model that has been specifically adapted to include perchlorate chemistries to simulate the behavior of solutions like those found on Mars. washington.eduresearchgate.net This model is parameterized for concentrated electrolyte solutions over a wide temperature range (from below -70 to 25 °C) and uses the Pitzer approach to calculate activity coefficients in high ionic strength solutions. washington.edu The model was updated to include several perchlorate salts, including this compound hexahydrate (Ca(ClO4)2·6H2O). washington.eduresearchgate.net FREZCHEM can be used to simulate the formation of evaporite or cryogenite salts during evaporation or freezing, respectively, providing insights into the likely salt assemblages in Martian soils. washington.edu

Brine Formation and Deliquescence in Low-Temperature Environments

This compound is of particular interest in planetary science due to its very low eutectic temperature, around 199 K, which allows for the formation of liquid brines at temperatures relevant to Mars. researchgate.net Thermodynamic models are used to predict the freezing point depression of water due to the dissolution of salts like this compound. acs.org

Modeling studies have shown that the presence of this compound can significantly lower the freezing point of water, enabling the existence of liquid brines on Mars. researchgate.net These models, often based on Pitzer equations, are used to analyze the stability of the liquid water phase under Martian atmospheric conditions. acs.org For instance, models have been developed to predict both the freezing and boiling points of ternary systems containing various perchlorate salts. acs.org The deliquescence of this compound, its ability to absorb atmospheric water to form a liquid solution, is a key process in the formation of these brines and has been observed to occur even below the stable eutectic temperature in some cases. researchgate.net

Molecular Dynamics and Monte Carlo Simulations of this compound Electrolytes

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the physical movements of atoms and molecules. They are particularly useful for investigating the structure and dynamics of electrolyte solutions containing this compound. chemrxiv.orgrush.eduresearchgate.net

These simulations provide detailed, atomistic-level insights into the solvation structure of Ca2+ ions and their transport properties in different electrolyte systems. rsc.orgrsc.org For example, MD simulations have been used to study the coordination of Ca2+ in various organic solvents and ionic liquids with the Ca(ClO4)2 salt. chemrxiv.org These simulations reveal the nature of ion pairing and how it is affected by the solvent environment, which in turn influences the mobility of the calcium ions. chemrxiv.orgresearchgate.net

MC simulations are also employed to study electrolyte solutions, including those relevant to biological systems like ion channels. rush.edu While often used for equilibrium systems, methods like Local Equilibrium Monte Carlo can be adapted to simulate non-equilibrium ionic transport. rush.edu In the context of materials science, ab initio MD simulations have been used to predict the stability of different calcium salts, including those with perchlorate anions, at electrode interfaces in calcium-ion batteries. osti.gov These simulations help in identifying promising electrolyte candidates by examining their reductive stability at the calcium metal surface. osti.gov

Advanced Research Applications of Calcium Perchlorate

Calcium Perchlorate (B79767) in Electrochemical Energy Storage Systems

Calcium perchlorate is under investigation as a key component in the development of next-generation calcium-ion batteries (CIBs). These batteries are a promising alternative to lithium-ion technology due to the natural abundance and lower cost of calcium. The primary role of this compound in this context is as a salt in the electrolyte, providing the Ca²⁺ ions that shuttle between the anode and cathode during charging and discharging.

Electrolyte Development for Calcium Ion Batteries

The development of suitable electrolytes is a critical challenge in advancing CIBs. An ideal electrolyte must exhibit good salt solubility, high ionic mobility, and a wide electrochemical stability window. researchgate.netchemrxiv.orgchemrxiv.org this compound, Ca(ClO₄)₂, is one of the most studied calcium salts for this purpose. europa.eu

Researchers have explored various organic solvents in combination with this compound. Studies have tested solvents such as propylene (B89431) carbonate (PC), dimethyl carbonate (DMC), diethyl carbonate (DEC), ethyl methyl carbonate (EMC), γ-butyrolactone (γ-BL), N,N-dimethylformamide (DMF), and acetonitrile (B52724) (ACN). europa.eu Among these, electrolytes based on acetonitrile have demonstrated the smallest overpotentials and the most stable behavior. europa.eu A novel system for studying calcium-ion electroactive materials utilized a dried, pre-electrolyzed this compound salt in an acetonitrile solvent. mit.edu

However, the strong interaction between the small, highly charged Ca²⁺ ion and the perchlorate anion (ClO₄⁻), as well as with the solvent molecules, can lead to slow ion transport (kinetics). wikipedia.org This strong coordination necessitates the use of strongly coordinating solvents to achieve sufficient salt solubility. wikipedia.org To address this, some research has investigated the use of water as a co-solvent. For instance, the addition of 17% water to a Ca(ClO₄)₂ in acetonitrile electrolyte was found to enhance redox activity, an effect attributed to changes in solvation. europa.eu

Solvation and Ion Mobility in this compound Electrolytes

The performance of a this compound-based electrolyte is intrinsically linked to the solvation of the Ca²⁺ ion and its subsequent mobility. Solvation refers to the interaction of the calcium cation with the surrounding solvent molecules and the perchlorate anion. This interaction forms a "solvation shell" around the Ca²⁺ ion, and the size and stability of this shell directly impact how easily the ion can move through the electrolyte.

Computational studies have been instrumental in understanding these complex interactions. researchgate.netchemrxiv.orgchemrxiv.org These studies have shown that in many organic solvents, there is significant ion pairing between the Ca²⁺ cation and the ClO₄⁻ anion. researchgate.netchemrxiv.orgchemrxiv.org This ion pairing can be mitigated by selecting appropriate solvents. researchgate.netchemrxiv.orgchemrxiv.org For example, binary mixtures of organic solvents, such as carbonates, have been shown to provide the best solvation for Ca²⁺ ions. researchgate.netchemrxiv.orgchemrxiv.org

The mobility of the Ca²⁺ ion is a crucial factor for battery performance, as it dictates how quickly the battery can be charged and discharged. Research has shown a correlation between the degree of ion pairing and ion mobility; electrolytes with less ion pairing generally exhibit greater mobility. researchgate.netchemrxiv.orgchemrxiv.org However, there are exceptions where strong ion pairing does not significantly hinder the diffusivity of the calcium ion. researchgate.netchemrxiv.orgchemrxiv.org

Computational Insights into Electrolyte Performance

Computational analysis, particularly through methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, has provided deep insights into the behavior of this compound electrolytes at the molecular level. researchgate.netchemrxiv.orgchemrxiv.orgresearchgate.net These studies allow researchers to simulate the coordination environment, solvation energetics, and diffusivity of calcium ions in various solvents. researchgate.netchemrxiv.orgchemrxiv.org

For instance, computational studies have compared the performance of this compound (Ca(ClO₄)₂) with other calcium salts like calcium bis(trifluoromethylsulfonyl)imide (Ca(TFSI)₂). researchgate.netchemrxiv.orgchemrxiv.org These studies have revealed that Ca(TFSI)₂ is often preferred due to its mixed coordination of Ca²⁺ with both oxygen and nitrogen atoms, which can lead to better performance. researchgate.netchemrxiv.orgchemrxiv.org

Simulations have also been used to investigate the reduction pathways of electrolyte components, which is crucial for understanding the formation of the solid electrolyte interphase (SEI) on the anode. The SEI is a passivation layer that forms on the electrode surface and plays a critical role in battery stability and longevity. DFT and AIMD simulations have been used to conclude that CaCO₃, CaO, and Ca(OH)₂ are likely major inorganic components of the SEI when using electrolytes containing Ca(ClO₄)₂ in ethylene (B1197577) carbonate (EC). acs.org

This compound in Astrobiological and Planetary Science Research

The discovery of perchlorates, including this compound, in the Martian regolith (soil) by missions like the Phoenix lander and the Curiosity rover has profound implications for our understanding of Mars's geochemistry, potential for past or present life, and resources for future human exploration. space.comnasa.gov

Geochemical Significance in Martian Regolith Chemistry

This compound is a significant component of the Martian soil, found at concentrations between 0.5% and 1.0% by weight. space.com Its presence has several key geochemical implications:

Water Activity: Perchlorate salts are highly hygroscopic, meaning they can absorb water vapor from the atmosphere. This property, known as deliquescence, can lower the freezing point of water, creating the potential for liquid brines to exist on the Mars surface under a wider range of temperatures than pure water. nasa.govnih.gov The Curiosity rover has found evidence of this compound brine just south of the Martian equator. open.ac.uk

Reactivity and Organic Matter: The presence of perchlorates complicates the search for organic molecules on Mars. When heated, as is done by instruments like the Sample Analysis at Mars (SAM), perchlorates can decompose and release oxygen, which in turn can oxidize any organic compounds present, making them difficult to detect. researchgate.net Research has shown that the presence of this compound enhances the photodegradation of organic compounds like uracil (B121893) under simulated Martian conditions. researchgate.net

Mineral Interactions: The interaction of this compound with other minerals in the Martian regolith is an active area of research. Studies suggest that perchlorate can modify the geochemistry of the soil, potentially increasing the release of certain metals. mdpi.com Theoretical calculations have demonstrated that olivine, a mineral found on Mars, can catalyze the reduction of this compound. inta-csic.es

Table of Thermal Decomposition Data for Various Perchlorates under Mars-like Conditions

| Compound | O₂ Release Peak Temperature (°C) | HCl Release Peak Temperature (°C) | Reference |

| This compound | 486 | n/a | mdpi.com |

| Magnesium perchlorate | ~540 | 485 - 545 | mdpi.com |

| Sodium perchlorate | 578 | n/a | mdpi.com |

| Potassium perchlorate | ~600 | n/a | mdpi.com |

| n/a = no release detected within the temperature range of the SAM instrument. |

Implications for Martian Atmospheric Composition (e.g., Oxygen Production)

The discovery of this compound on Mars has significant implications for in-situ resource utilization (ISRU), particularly for the production of breathable air for future human missions.

Oxygen Source: Perchlorates readily decompose upon heating to release oxygen. quora.com Laboratory studies have shown that this compound thermally decomposes to evolve oxygen with a peak release at approximately 486°C. mdpi.com This process could be harnessed to produce oxygen from the Martian regolith. space.com

Radiolysis and Atmospheric Interaction: The Martian surface is bombarded by galactic cosmic rays and solar energetic particles. This radiation can decompose this compound in a carbon dioxide atmosphere to form other compounds like hypochlorite (B82951) (ClO⁻), chlorine dioxide (ClO₂), and trapped molecular oxygen (O₂). nih.gov This process not only provides a potential source of oxygen but also helps explain some of the reactive soil chemistry observed by the Viking landers in the 1970s. nih.govnasa.gov

Electrolysis of Brines: Research has demonstrated that electrolysis can efficiently produce oxygen and hydrogen from brines containing magnesium perchlorate, a compound also found on Mars. open.ac.uk This suggests that this compound brines could similarly be used as a source for oxygen production. Recent experiments have successfully extracted oxygen from Martian regolith simulant mixed with perchlorate and chlorate (B79027) brine solutions through electrolysis, with oxygen production increasing with higher brine concentrations. usra.edu

Extremophile Survival in Perchlorate-Rich Environments

This compound in Hybrid Organic-Inorganic Materials Science

In the field of materials science, this compound serves as a valuable component in the synthesis of novel hybrid materials through coordination chemistry. Its ions can act as nodes or structural building blocks, linking organic ligands to form complex, functional superstructures. wikiwand.com

A notable example is the creation of a hybrid organic-inorganic oligomeric complex using dioxazaphosphocanes, which are eight-membered cyclic hydrogenphosphonates. wikiwand.comresearchgate.net In this structure, the calcium cations derived from this compound play a crucial architectural role. The structure of the resulting complex, confirmed by single-crystal X-ray diffraction, shows that four calcium ions are positioned as bridges between four of the dioxazaphosphocane moieties. wikiwand.comresearchgate.net This coordination by the calcium ions is essential for the integrity and formation of the larger oligomeric molecule. wikiwand.com The perchlorate anions, while part of the initial salt, can either be directly involved in coordination with the metal center or exist as counter-ions in the final crystal lattice, balancing the charge of the cationic complex. mdpi.comrsc.org This research demonstrates the utility of this compound in supramolecular chemistry to build new materials with potentially unique properties.

Environmental Dynamics and Remediation Strategies for Perchlorate Contamination

Environmental Fate and Persistence of Perchlorate (B79767) Anion

The perchlorate anion (ClO₄⁻) is characterized by its high stability and mobility in the environment. nih.govenviro.wiki Comprising a central chlorine atom tetrahedrally bonded to four oxygen atoms, it is a strong oxidizing agent. clu-in.org However, it possesses a significant kinetic barrier to reduction, rendering it very slow to react under typical environmental conditions. clu-in.orgclu-in.org This lack of reactivity contributes to its persistence, allowing it to remain in the environment for many decades. clu-in.org

Perchlorate salts are highly soluble in water and readily dissociate, releasing the perchlorate anion. nih.goveuropa.eu This high solubility, coupled with a low tendency to adsorb to soil particles and minerals due to its negative charge, makes perchlorate exceptionally mobile in aqueous systems. nih.govclu-in.orgcdc.gov It does not readily partition to the gas phase from water, meaning it does not volatilize. nih.govepa.gov Consequently, when released into the soil, perchlorate can rapidly migrate into groundwater and surface water, potentially leading to extensive contaminant plumes. clu-in.orgcdc.gov While it can be transported into the atmosphere as particulate matter through wind erosion, it is expected to return to the ground via wet or dry deposition. clu-in.orgcdc.gov

The persistence of the perchlorate anion is a key feature of its environmental behavior. cdc.govnih.gov Although it is a strong oxidizing agent, its reduction in the environment is kinetically slow. clu-in.orgclu-in.org While anaerobic microbial reduction can occur, the presence of other electron acceptors like nitrate (B79036) and sulfate (B86663), which are often found in higher concentrations, can inhibit this process. cdc.gov

Advanced Remediation Technologies for Perchlorate-Contaminated Media

The remediation of perchlorate contamination is complicated by the anion's physical and chemical properties, including its high solubility and mobility. clu-in.org Remediation technologies are generally categorized as either physical processes that remove the perchlorate ion from the medium or biological processes that degrade it. clu-in.org

Biological Reduction and Bioreactor Systems

Biological treatment represents a destructive technology for perchlorate, converting it into harmless chloride and oxygen. ca.gov This process relies on specific microorganisms, known as dissimilatory (per)chlorate-reducing bacteria (DPRB), which can use perchlorate as an electron acceptor during respiration in an anaerobic environment. mdpi.comepa.gov The key enzymes involved are perchlorate reductase, which reduces perchlorate to chlorate (B79027) and then to chlorite (B76162), and chlorite dismutase, which breaks down chlorite into chloride and molecular oxygen. mdpi.com

Bioreactor Systems: Ex-situ treatment of perchlorate-contaminated water is often accomplished using bioreactors, such as fluidized bed reactors (FBRs) and packed bed reactors (PBRs). ca.gov These systems create an optimized environment for perchlorate-reducing bacteria to thrive. clu-in.org A carbon source (electron donor) and essential nutrients are supplied to support microbial growth and facilitate the reduction of perchlorate. microc.com Bioreactors can be used to treat water extracted from the ground or the effluent from soil washing processes. clu-in.orgx-mol.net For instance, a pilot-scale study demonstrated the successful treatment of perchlorate-contaminated soil by first washing the soil and then treating the wash water in a fixed-film bioreactor inoculated with a consortium of perchlorate-reducing bacteria, including Serratia marcescens, Bacillus pumilus, and Micrococcus sp. x-mol.netresearchgate.net

In-Situ Bioremediation: In-situ bioremediation involves stimulating the activity of indigenous perchlorate-reducing bacteria within the contaminated aquifer. clu-in.org This is typically achieved by injecting an electron donor and nutrients into the subsurface to create an anaerobic treatment zone. clu-in.org Biologically active barriers, constructed with materials that support microbial growth, can be installed perpendicular to groundwater flow to intercept and treat the perchlorate plume. clu-in.org While effective, challenges for in-situ bioremediation include achieving uniform distribution of the amendments and potential biofouling of injection wells. clu-in.org

Ion Exchange Resins and Membrane Filtration Processes

Ion Exchange Resins: Ion exchange is a widely used physical separation technology for removing perchlorate from water. jhuesa.comclu-in.org The process involves passing contaminated water through a bed of resin beads that have a positive charge. clu-in.org The negatively charged perchlorate anions are attracted to and adsorbed onto the resin, while a harmless ion, typically chloride, is released in its place. clu-in.org

Several types of anion exchange resins are available, including highly selective resins that preferentially remove perchlorate over other common anions like sulfate and nitrate. jhuesa.comwaterbypureflow.com This selectivity can lead to longer operational runs and higher treatment capacities. waterbypureflow.com However, the process generates a concentrated brine waste stream during the resin regeneration step, which requires further treatment or proper disposal. jhuesa.comclu-in.org Single-use, perchlorate-selective resins are also common, offering a simpler operational approach by eliminating the need for on-site regeneration.

Membrane Filtration Processes: Membrane filtration technologies, such as reverse osmosis (RO) and nanofiltration (NF), can also be used for perchlorate removal. ca.gov

Reverse Osmosis (RO): RO is a pressure-driven process that forces water through a semi-permeable membrane, which blocks the passage of dissolved ions like perchlorate. ca.govumass.edu RO is highly effective at removing perchlorate but is not selective and removes most other dissolved solids as well. waterbypureflow.com This can result in a treated water that is more corrosive and has a lower pH. umass.edu The high energy requirements and the production of a concentrated reject stream are significant drawbacks. ca.govumass.edu Point-of-use RO devices are available for treating drinking water in homes. epa.gov